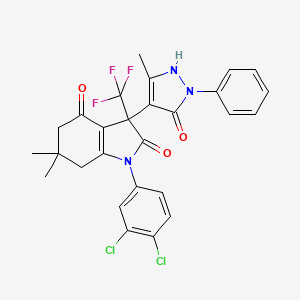
1-(3,4-dichlorophenyl)-6,6-dimethyl-3-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-DICHLOROPHENYL)-6,6-DIMETHYL-3-(5-METHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOLE-2,4-DIONE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a complex structure with multiple functional groups, including dichlorophenyl, dimethyl, pyrazolyl, trifluoromethyl, and indole moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-DICHLOROPHENYL)-6,6-DIMETHYL-3-(5-METHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOLE-2,4-DIONE typically involves multi-step organic reactions. The starting materials may include substituted benzene derivatives, pyrazole intermediates, and indole precursors. Common synthetic routes may involve:
Friedel-Crafts acylation: to introduce acyl groups.
Cyclization reactions: to form the indole and pyrazole rings.
Halogenation: to introduce chlorine atoms.
Trifluoromethylation: to add the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. Techniques like recrystallization and chromatography may be employed for purification.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-DICHLOROPHENYL)-6,6-DIMETHYL-3-(5-METHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOLE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of ketones or other reducible groups.
Substitution: Halogen atoms can be substituted with other functional groups.
Condensation: Formation of larger molecules through the combination of smaller units.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles like amines or thiols.
Condensation reagents: Acid or base catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration as a candidate for drug development due to its complex structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-DICHLOROPHENYL)-6,6-DIMETHYL-3-(5-METHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-3-(METHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOLE-2,4-DIONE: Similar structure but without the trifluoromethyl group.
1-(3,4-DICHLOROPHENYL)-6,6-DIMETHYL-3-(5-METHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOLE-2,4-DIONE: Similar structure but with different substituents on the phenyl ring.
Uniqueness
The uniqueness of 1-(3,4-DICHLOROPHENYL)-6,6-DIMETHYL-3-(5-METHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOLE-2,4-DIONE lies in its combination of functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C27H22Cl2F3N3O3 |
|---|---|
Molecular Weight |
564.4 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-6,6-dimethyl-3-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)-5,7-dihydroindole-2,4-dione |
InChI |
InChI=1S/C27H22Cl2F3N3O3/c1-14-21(23(37)35(33-14)15-7-5-4-6-8-15)26(27(30,31)32)22-19(12-25(2,3)13-20(22)36)34(24(26)38)16-9-10-17(28)18(29)11-16/h4-11,33H,12-13H2,1-3H3 |
InChI Key |
PRJQMUUABYZLEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C3(C4=C(CC(CC4=O)(C)C)N(C3=O)C5=CC(=C(C=C5)Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















